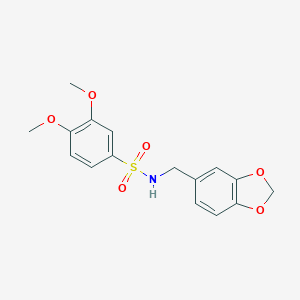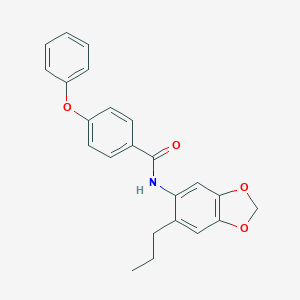
4-phenoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-phenoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide, also known as GSK-3β inhibitor VIII, is a small molecule inhibitor that targets glycogen synthase kinase-3β (GSK-3β). GSK-3β is a serine/threonine protein kinase that plays a crucial role in various cellular processes, including glycogen metabolism, cell proliferation, differentiation, and apoptosis. Inhibition of GSK-3β has been shown to have therapeutic potential in various diseases, including cancer, Alzheimer's disease, and diabetes.
作用机制
4-phenoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide inhibits 4-phenoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamideβ activity by binding to the ATP-binding site of the enzyme. 4-phenoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamideβ is a downstream target of various signaling pathways, including the Wnt/β-catenin pathway, PI3K/Akt pathway, and MAPK pathway. Inhibition of 4-phenoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamideβ leads to the activation of these pathways and subsequent cellular effects.
Biochemical and Physiological Effects
Inhibition of 4-phenoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamideβ by 4-phenoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide has been shown to have various biochemical and physiological effects. In cancer research, inhibition of 4-phenoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamideβ has been shown to induce apoptosis, inhibit tumor growth, and sensitize cancer cells to chemotherapy. In Alzheimer's disease research, inhibition of 4-phenoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamideβ has been shown to reduce Aβ production, improve cognitive function, and reduce tau phosphorylation. In diabetes research, inhibition of 4-phenoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamideβ has been shown to improve insulin sensitivity, glucose metabolism, and β-cell function.
实验室实验的优点和局限性
4-phenoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has high potency and selectivity for 4-phenoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamideβ. It has been extensively studied in various cellular and animal models, providing a wealth of data for further research. However, there are also limitations to its use. Its effects may be cell type-specific, and its in vivo efficacy and toxicity need to be further studied.
未来方向
There are several future directions for the research of 4-phenoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide. One direction is to further study its therapeutic potential in various diseases, including cancer, Alzheimer's disease, and diabetes. Another direction is to study its effects on other signaling pathways and cellular processes. Additionally, its in vivo efficacy and toxicity need to be further studied to determine its potential as a therapeutic agent.
合成方法
The synthesis of 4-phenoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide has been reported in the literature. The synthesis involves the reaction of 6-propyl-1,3-benzodioxole-5-carboxylic acid with 4-phenoxyaniline in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form the corresponding amide. The amide is then treated with a dehydrating agent, such as thionyl chloride (SOCl2), to form the final product.
科学研究应用
4-phenoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit 4-phenoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamideβ activity in vitro and in vivo, leading to various cellular effects. In cancer research, inhibition of 4-phenoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamideβ has been shown to induce apoptosis in cancer cells and inhibit tumor growth. In Alzheimer's disease research, inhibition of 4-phenoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamideβ has been shown to reduce amyloid-β (Aβ) production and improve cognitive function. In diabetes research, inhibition of 4-phenoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamideβ has been shown to improve insulin sensitivity and glucose metabolism.
属性
产品名称 |
4-phenoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide |
|---|---|
分子式 |
C23H21NO4 |
分子量 |
375.4 g/mol |
IUPAC 名称 |
4-phenoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide |
InChI |
InChI=1S/C23H21NO4/c1-2-6-17-13-21-22(27-15-26-21)14-20(17)24-23(25)16-9-11-19(12-10-16)28-18-7-4-3-5-8-18/h3-5,7-14H,2,6,15H2,1H3,(H,24,25) |
InChI 键 |
PBKXVNNITDPXRU-UHFFFAOYSA-N |
SMILES |
CCCC1=CC2=C(C=C1NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4)OCO2 |
规范 SMILES |
CCCC1=CC2=C(C=C1NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4)OCO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(4-chlorophenoxy)phenyl]-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B300089.png)
![N-(2-phenoxyethyl)-5-[(phenylsulfonyl)amino]pentanamide](/img/structure/B300091.png)
![3-phenyl-2-[(4-pyridinylmethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B300092.png)
![2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-(2-phenoxyethyl)acetamide](/img/structure/B300094.png)
![Benzyl 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-pyrrolidinecarboxylate](/img/structure/B300095.png)
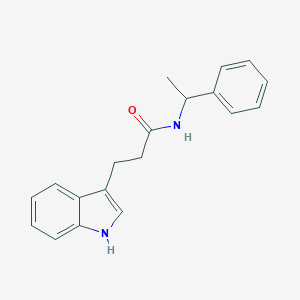
![N-[2-(Phenylsulfanyl)ethyl]-2-quinolinecarboxamide](/img/structure/B300098.png)
![N-(4-isopropylbenzyl)-5-[(phenylsulfonyl)amino]pentanamide](/img/structure/B300099.png)
![3-Chloro-N-[2-(4-chlorophenoxy)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B300100.png)
![2-{[3-({[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl}methyl)benzyl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B300103.png)
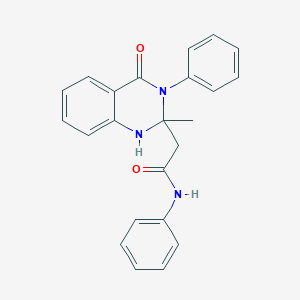
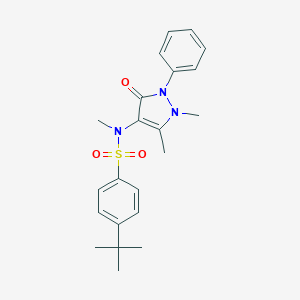
![9-{[(1-benzyl-1H-imidazol-2-yl)sulfanyl]acetyl}-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B300108.png)
